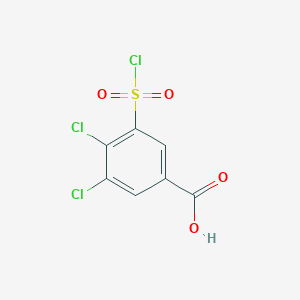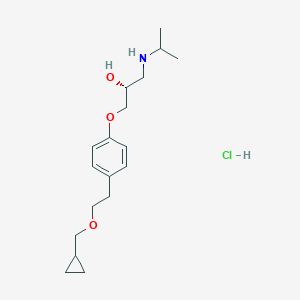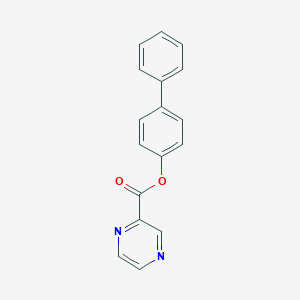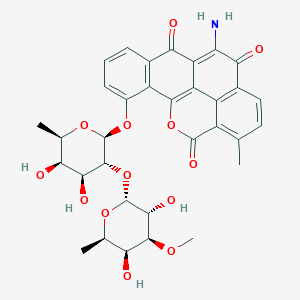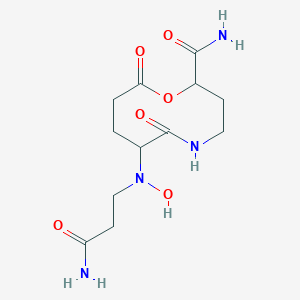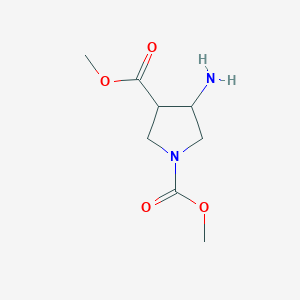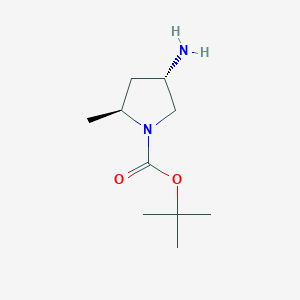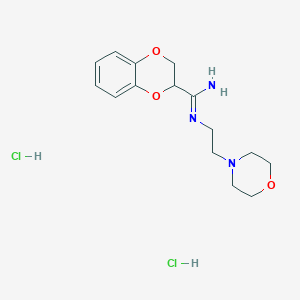
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as AG-013736 or axitinib. Axitinib is a tyrosine kinase inhibitor that has been shown to have anti-tumor activity.
作用机制
The mechanism of action of axitinib involves the inhibition of receptor tyrosine kinases. Axitinib binds to the ATP-binding site of these receptors, preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in tumor angiogenesis and proliferation.
生化和生理效应
Axitinib has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in tumor angiogenesis. Axitinib also inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In addition, axitinib has been shown to reduce tumor microvessel density and increase tumor necrosis.
实验室实验的优点和局限性
One of the main advantages of axitinib is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these receptors in tumor angiogenesis and proliferation. However, axitinib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, axitinib has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of axitinib. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can predict response to axitinib therapy. In addition, there is interest in combining axitinib with other anti-tumor agents to improve its effectiveness. Finally, there is interest in studying the role of axitinib in other disease states, such as diabetic retinopathy.
合成方法
The synthesis of axitinib involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This is followed by the synthesis of the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)ethylamine to produce the desired product, axitinib. The final product is obtained as a dihydrochloride salt.
科学研究应用
Axitinib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. These receptors are involved in tumor angiogenesis and proliferation. Axitinib has been shown to inhibit the growth of several tumor cell lines in vitro and in vivo.
属性
CAS 编号 |
130482-64-3 |
|---|---|
产品名称 |
2,3-Dihydro-N-(2-(4-morpholinyl)ethyl)-1,4-benzodioxin-2-carboximidamide dihydrochloride |
分子式 |
C15H23Cl2N3O3 |
分子量 |
364.3 g/mol |
IUPAC 名称 |
N'-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O3.2ClH/c16-15(17-5-6-18-7-9-19-10-8-18)14-11-20-12-3-1-2-4-13(12)21-14;;/h1-4,14H,5-11H2,(H2,16,17);2*1H |
InChI 键 |
HOTKGTLXLVPZCO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
规范 SMILES |
C1COCCN1CCN=C(C2COC3=CC=CC=C3O2)N.Cl.Cl |
同义词 |
1,4-Benzodioxin-2-carboximidamide, 2,3-dihydro-N-(2-(4-morpholinyl)eth yl)-, dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



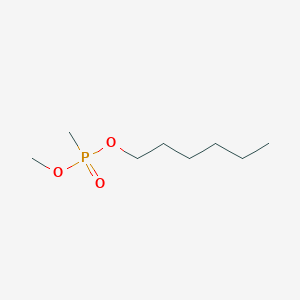
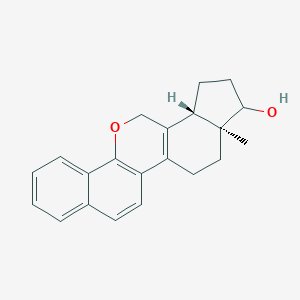
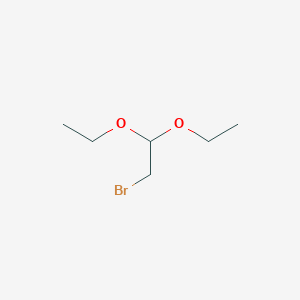
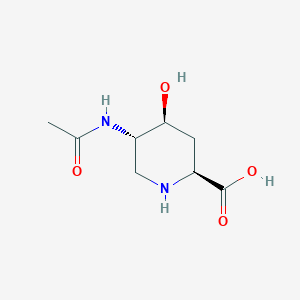
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
